Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named (1S)-N-benzyl-1-naphthalen-1-ylethanamine hydrochloride under IUPAC guidelines. This nomenclature reflects its chiral center at the ethylamine carbon, where the (S)-configuration is explicitly denoted. The parent amine, (S)-N-benzyl-1-(naphthalen-1-yl)ethylamine , is protonated at the amine group and paired with a chloride counterion to form the hydrochloride salt. Alternative synonyms include benzyl[(1S)-1-(naphthalen-1-yl)ethyl]amine hydrochloride and 1-naphthalenemethanamine, α-methyl-N-(phenylmethyl)-, hydrochloride (1:1), (αS) . The CAS registry number 163831-66-1 uniquely identifies this enantiomerically enriched form.
Molecular Formula and Weight Analysis
The molecular formula C₁₉H₂₀ClN corresponds to a monohydrated hydrochloride salt with a calculated molecular weight of 297.82 g/mol . The formula integrates:
- A naphthalen-1-yl group (C₁₀H₇)
- A chiral ethylamine backbone (C₂H₄N)
- A benzyl substituent (C₆H₅CH₂)
- A chloride ion (Cl⁻)
| Component | Contribution to Formula | Molecular Weight (g/mol) |
|---|---|---|
| Naphthalen-1-yl | C₁₀H₇ | 127.16 |
| Ethylamine | C₂H₄N | 44.08 |
| Benzyl | C₇H₇ | 91.13 |
| Hydrochloride | HCl | 36.46 |
| Total | C₁₉H₂₀ClN | 297.82 |
The molecular weight is consistent across multiple sources, validated by high-resolution mass spectrometry.
Crystalline Structure and Hydrogen Bonding Networks
While direct single-crystal X-ray diffraction data for this compound remain unpublished, analogous hydrochloride salts of arylethylamines exhibit characteristic hydrogen-bonded networks. For example, in related naphthalenediimide derivatives, chloride ions participate in N⁺–H···Cl⁻ interactions with protonated amine groups, forming one-dimensional chains. The naphthalen-1-yl and benzyl groups engage in π-π stacking (centroid distances: 3.56–3.63 Å), which stabilizes the crystal lattice.
In the title compound, the chloride ion likely accepts hydrogen bonds from the ammonium group (d(N⁺–H···Cl⁻) ≈ 2.1–2.3 Å), while van der Waals interactions between aromatic rings contribute to layered packing. Such structural motifs are common in hydrochlorides of bulky amines, as steric hindrance from the naphthalene and benzyl groups limits alternative packing arrangements.
Stereochemical Configuration and Enantiomeric Purity
The chiral center at the ethylamine carbon adopts an (S)-configuration , as confirmed by the Cahn-Ingold-Prelog priority rules . The absolute configuration is encoded in the InChIKey identifier KCLJDAVYFCDIDY-RSAXXLAASA-N , which specifies the stereodescriptor R/S for the asymmetric carbon. Commercial samples exhibit ≥98% enantiomeric purity by chiral high-performance liquid chromatography (HPLC).
The enantiomeric excess arises from stereoselective synthesis routes, such as:
- Resolution of racemic mixtures using chiral auxiliaries.
- Asymmetric reduction of imine precursors with catalysts like BINAP-Ru complexes .
Optical rotation data ([α]D²⁵) for the free amine precursor have been reported but remain proprietary. The hydrochloride salt’s stereochemical stability under ambient conditions is attributed to the absence of racemization pathways due to steric protection by the naphthalen-1-yl group.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-benzyl-1-naphthalen-1-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLJDAVYFCDIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163831-65-0 | |
| Record name | (R)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ruthenium-Catalyzed Reduction of 1-(1-Naphthyl)ethanone Oxime
A prominent method involves the asymmetric hydrogenation of 1-(1-naphthyl)ethanone oxime using chiral ruthenium catalysts. The process, detailed in patent CN105294449B, employs ammonium formate as a hydrogen donor and a ruthenium complex with a (1R,2R)- or (1S,2S)-diphenylethylenediamine ligand to control stereochemistry.
Procedure :
- Substrate Preparation : 1-(1-Naphthyl)ethanone oxime is synthesized by treating 1-acetonaphthone with hydroxylamine hydrochloride.
- Catalytic Reduction : The oxime is dissolved in methanol or dimethylformamide (DMF), followed by the addition of a ruthenium catalyst (0.93–1.0 mol%) and ammonium formate (3 equivalents). The reaction proceeds under nitrogen at room temperature for 12 hours.
- Workup : The mixture is basified with sodium carbonate, extracted with dichloromethane, and purified via vacuum distillation.
Performance :
Palladium-Catalyzed Hydrogenation of Imines
An alternative route, disclosed in patent US20020193636A1, involves imine formation between benzaldehyde and 1-(1-naphthyl)ethylamine, followed by hydrogenation.
Procedure :
- Imine Formation : Benzaldehyde reacts with 1-(1-naphthyl)ethylamine in methanol at 20–30°C for 0.5–5 hours.
- Hydrogenation : The imine is hydrogenated under 0.1–5 bar H₂ using palladium on carbon (Pd/C) at 20–30°C.
- Isolation : The product is extracted with toluene and crystallized as the hydrochloride salt.
Performance :
Reductive Amination of 1-(1-Naphthyl)ethanone
Borane-Mediated Asymmetric Reduction
A method from PMC3707500 employs borane-dimethyl sulfide (BH₃·SMe₂) to reduce 1-(1-naphthyl)ethanone in the presence of a chiral oxazaborolidine catalyst.
Procedure :
- Catalyst Activation : (S)-Diphenylprolinol reacts with BH₃·THF to form the active catalyst.
- Ketone Reduction : The ketone is treated with the catalyst and BH₃·SMe₂ at −20°C for 24 hours.
- Amine Formation : The resulting alcohol is converted to the amine via a Mitsunobu reaction with benzylamine.
Performance :
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Vulcanchem’s technical data highlights the use of Candida antarctica lipase B to resolve racemic benzyl[1-(naphthalen-1-yl)ethyl]amine via acetylation.
Procedure :
- Racemate Preparation : Racemic amine is synthesized via reductive amination.
- Enzymatic Acetylation : The racemate is treated with vinyl acetate and lipase B in tert-butyl methyl ether. The (R)-enantiomer is preferentially acetylated.
- Separation : The acetylated (R)-amine and free (S)-amine are separated by chromatography.
Performance :
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Yield | ee | Scale-Up Feasibility |
|---|---|---|---|---|---|
| Ru-Catalyzed Hydrogenation | Chiral Ru complex | Methanol | 90–96% | 96–96.3% | High |
| Pd/C Hydrogenation | Pd/C (5–10 wt%) | Methanol | 85–92% | N/A | Moderate |
| Borane Reduction | Oxazaborolidine | THF | 78–82% | 94–97% | Low |
| Enzymatic Resolution | C. antarctica lipase B | MTBE | 40–45% | >99% | High |
Key Observations :
- Catalytic Hydrogenation : Offers the best balance of yield and enantioselectivity for industrial applications.
- Enzymatic Resolution : Ideal for obtaining >99% ee but suffers from lower yields.
- Borane Reduction : Limited by the cost of chiral catalysts and stringent temperature requirements.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthalene moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted benzyl or naphthalene derivatives.
Scientific Research Applications
(S)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthylamine and 2-naphthylamine share structural similarities with (S)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride.
Benzylamines: Compounds such as benzylamine and N-benzyl-2-phenylethylamine are structurally related.
Uniqueness
(S)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is unique due to its chiral nature and the presence of both benzyl and naphthalene groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride, also known as (R)-N-benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of naphthalene derivatives with benzyl amines. The compound can be synthesized through a series of steps that include:
- Formation of the naphthalene derivative : Using commercially available naphthalene sulfonyl chloride.
- Condensation reaction : Involving benzocaine and N-benzyl-ethylenediamine under specific conditions to yield the final product.
- Purification : The compound is usually purified through crystallization or solvent extraction methods to obtain a high yield of pure product.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate selective toxicity towards malignant cells while sparing normal fibroblast cells. The compound's mechanism may involve:
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : Triggering intrinsic apoptosis pathways, which can be measured by increased levels of cleaved caspases and PARP.
Table 1 summarizes the antiproliferative activity against selected cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 15 | High |
| MCF-7 | 12 | Moderate |
| MDA-MB-231 | 20 | Moderate |
| NIH/3T3 (Fibroblasts) | 50 | Low |
Neuroprotective Properties
In addition to its anticancer properties, this compound has been noted for its neuroprotective effects in preclinical models of brain ischemia. The compound appears to modulate the activity of sodium/calcium exchangers (NCX), which are crucial in maintaining cellular calcium homeostasis during ischemic events.
Case studies have demonstrated that:
- The compound can enhance neuronal survival during hypoxic conditions.
- It reduces oxidative stress markers in neuronal cells exposed to oxygen-glucose deprivation (OGD).
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Modulation : It may act as an agonist or antagonist at various receptors involved in cancer progression and neuroprotection.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes linked to cell proliferation and survival pathways.
Q & A
Q. Table 1: Reaction Conditions and Yields
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Dichloromethane | Triethylamine | 25 | 78 | 95% |
| THF | NaBH₃CN | 0→25 | 85 | 98% |
Advanced: How can computational modeling predict the reactivity and binding affinity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the naphthalene ring shows π-π stacking potential, critical for receptor binding .
- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs). The benzyl group may occupy hydrophobic pockets, while the amine participates in hydrogen bonding .
Basic: Which analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structure using SHELXL for refinement. Key parameters: R-factor < 0.05, twinning analysis for non-merohedral cases .
- NMR: Assign peaks via ¹H/¹³C DEPT-135 (e.g., naphthalene protons at δ 7.2–8.3 ppm, benzyl CH₂ at δ 3.8–4.2 ppm) .
- GC-MS: Confirm molecular ion ([M+H]⁺) at m/z 296.2 (calc. 296.16) .
Advanced: What strategies resolve enantiomers of this chiral amine?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min). Retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min .
- Enzymatic Resolution: Lipase-catalyzed acylation in tert-butyl methyl ether, achieving >99% enantiomeric excess (ee) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of hydrochloride vapors .
- Spill Management: Neutralize with sodium bicarbonate, collect in sealed containers, and dispose via hazardous waste protocols .
Advanced: How to address discrepancies in crystallographic data refinement?
Methodological Answer:
- Twinning Analysis: Use SHELXD to detect twinning ratios (e.g., twin law -h, -k, l). Refinement in SHELXL with TWIN/BASF commands .
- High-Resolution Data: Collect at synchrotron facilities (λ = 0.7 Å) to improve resolution < 1.0 Å .
Basic: What storage conditions prevent degradation?
Methodological Answer:
- Store in amber vials under argon at –20°C. Desiccate with silica gel to prevent hygroscopic degradation .
Advanced: How to design in vivo studies for pharmacokinetic profiling?
Methodological Answer:
Q. Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Cₘₐₓ (ng/mL) | 245 ± 12 |
| t₁/₂ (h) | 3.2 ± 0.4 |
| AUC₀–∞ (h·ng/mL) | 980 ± 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
